butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Lipophilicity Physicochemical Property Medicinal Chemistry

Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 302937-82-2) is a synthetic ester-functionalized coumarin derivative built upon a 4-methylumbelliferone core. The molecule features a 2-oxo-2H-chromen-7-yloxy scaffold linked via an acetate spacer to a butyl ester terminus, with a molecular formula of C₁₆H₁₈O₅ and a monoisotopic mass of 290.115417 Da.

Molecular Formula C16H18O5
Molecular Weight 290.315
CAS No. 302937-82-2
Cat. No. B2636106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
CAS302937-82-2
Molecular FormulaC16H18O5
Molecular Weight290.315
Structural Identifiers
SMILESCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C16H18O5/c1-3-4-7-19-16(18)10-20-12-5-6-13-11(2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3
InChIKeyQNEQOTZGFIEKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Analytical Benchmarking for Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 302937-82-2)


Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 302937-82-2) is a synthetic ester-functionalized coumarin derivative built upon a 4-methylumbelliferone core . The molecule features a 2-oxo-2H-chromen-7-yloxy scaffold linked via an acetate spacer to a butyl ester terminus, with a molecular formula of C₁₆H₁₈O₅ and a monoisotopic mass of 290.115417 Da . As a member of the broader coumarin chemical space, this compound serves as an intermediate or probe in medicinal chemistry and biological screening cascades, where the specific ester substitution pattern is recognized as a critical determinant of biological target engagement and physicochemical behavior [1].

Substitution Risks in Ester-Functionalized Coumarin Libraries: A Case Study with Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (302937-82-2)


In-class compounds within the 7-oxyacetate coumarin series cannot be interchanged without compromising experimental reproducibility and biological readout. The ester alkyl chain length directly modulates lipophilicity (LogP), aqueous solubility, and membrane permeability, which in turn influence cellular uptake, target residence time, and overall potency in whole-cell assays [1]. Even among close structural analogs—such as the methyl, ethyl, propyl, or isopropyl esters—differences in carbon count or branching result in quantifiable variations in physicochemical properties and biological activity profiles [1]. Generic substitution therefore risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, enzyme inhibition assays, or antimicrobial screening programs, ultimately undermining data integrity and procurement value.

Differentiation Evidence Compendium for Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (302937-82-2)


Lipophilicity Modulation by Butyl Ester Extension Relative to Shorter Alkyl Ester Analogs

The butyl ester derivative exhibits a predicted ACD/LogP value of 3.24 , which is higher than the LogP values of shorter-chain ester analogs, including the isopropyl ester (LogP = 2.69) and the propyl ester (LogP = 2.92) . This quantitative difference in lipophilicity arises from the extended alkyl chain of the butyl group.

Lipophilicity Physicochemical Property Medicinal Chemistry

Increased Conformational Flexibility and Rotatable Bond Count

The butyl ester contains 7 freely rotatable bonds , whereas shorter-chain ester analogs such as the isopropyl ester and propyl ester each possess only 4 rotatable bonds . This increased conformational flexibility may influence molecular recognition at the binding site and overall entropic contribution to binding free energy.

Conformational Flexibility Molecular Descriptor Structure-Activity Relationship

Hydrolytic Susceptibility and Prodrug Potential of the Butyl Ester Moiety

Butyl esters of coumarin-7-yloxyacetic acid scaffolds serve as esterase-labile prodrugs of the corresponding carboxylic acid (2-(2-oxo-4-methyl-2H-chromen-7-yloxy)acetic acid) [1]. The butyl ester is anticipated to undergo enzymatic hydrolysis in biological media, releasing the active acid form, which has been synthesized and characterized within the same chemical series [1]. While direct comparative hydrolytic half-life data for the butyl ester versus other alkyl esters are not available, class-level knowledge indicates that longer alkyl chains typically confer greater hydrolytic stability than shorter-chain esters, providing a tuneable release profile [1][2].

Prodrug Hydrolytic Stability Enzymatic Activation

Structural Integrity and Purity Benchmark for Reproducible Biological Screening

Commercial suppliers offer butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate with reported purity specifications of ≥95% and ≥98% [1], ensuring minimal interference from synthesis-related impurities in biological assays. While comprehensive analytical characterization (1H NMR, 13C NMR, IR, HRMS) has been reported for the carboxylic acid intermediate and related coumarin esters within the same synthetic scheme [2], direct spectral data for the butyl ester itself are limited in the public domain. Procurement of the compound with a defined purity specification is therefore essential for achieving reproducible results across independent research groups.

Purity Quality Control Reproducibility

Prioritized Application Scenarios for Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (302937-82-2)


Cell-Based Phenotypic Screening for Intracellular Target Engagement

The elevated LogP (3.24) of the butyl ester, compared to shorter-chain ester analogs (LogP 2.69–2.92), supports its use in cell-based assays where passive diffusion across the plasma membrane is required for target engagement . The compound's increased lipophilicity and membrane permeability may translate into improved intracellular accumulation relative to more polar ester derivatives, making it a suitable probe for phenotypic screening campaigns focused on intracellular coumarin-binding targets.

Prodrug Strategy for Controlled Release of Coumarin-7-yloxyacetic Acid Pharmacophore

As an esterase-labile prodrug, butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be employed in enzymatic assays or cellular models to achieve sustained release of the active carboxylic acid moiety (2-(2-oxo-4-methyl-2H-chromen-7-yloxy)acetic acid) [1]. This approach is particularly valuable in antimicrobial or anticancer screening programs where the polar acid form exhibits limited membrane permeability but demonstrates potent target inhibition upon intracellular release.

Structure-Activity Relationship (SAR) Studies of Ester Chain Length on Antimicrobial Potency

The compound serves as a key comparator within a homologous series of coumarin esters (methyl, ethyl, propyl, isopropyl, butyl) for systematic SAR investigations [1][2]. By correlating variations in ester chain length with measured antimicrobial activity (e.g., zone of inhibition via disc diffusion assay), researchers can identify the optimal lipophilic balance for antibacterial or antifungal efficacy, as previously demonstrated for related coumarin derivatives against Gram-positive and Gram-negative bacterial strains [1].

Analytical Reference Standard for LC-MS Method Development and Metabolite Identification

With a defined purity specification (≥95–98%) and a unique monoisotopic mass of 290.115417 Da , the compound can serve as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) method development. It facilitates the identification and quantification of butyl ester coumarin derivatives or their hydrolytic metabolites in complex biological matrices during pharmacokinetic or in vitro metabolism studies.

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